Synthesis of Highly Potent Acyl Protein Thioesterase Inhibitors
3,5-Difluoro-2,4-dimethoxyaniline is explicitly used as a reagent for preparing 'highly potent' acyl protein thioesterase inhibitors, a class of molecules under investigation for Huntington's disease . This differentiates it from 2,4-dimethoxyaniline or 3,5-difluoroaniline, which lack the complete substitution pattern required for this specific inhibitor scaffold [1][2].
| Evidence Dimension | Application in specific inhibitor synthesis |
|---|---|
| Target Compound Data | Used as a reagent to prepare 'highly potent' acyl protein thioesterase inhibitors |
| Comparator Or Baseline | 2,4-Dimethoxyaniline, 3,5-Difluoroaniline |
| Quantified Difference | Target compound is specifically cited for this application; comparators are not cited for this inhibitor class. |
| Conditions | Synthetic preparation of small molecule inhibitors |
Why This Matters
For procurement in a Huntington's disease drug discovery program, this compound is a direct, literature-backed building block for the target inhibitor class, whereas analogs are not.
- [1] PubChem. 2,4-Dimethoxyaniline (Compound Summary). National Library of Medicine. View Source
- [2] PubChem. 3,5-Difluoroaniline (Compound Summary). National Library of Medicine. View Source
